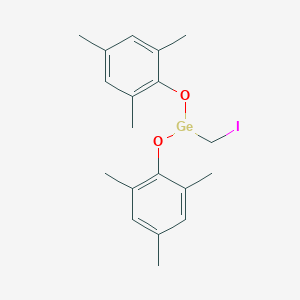
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester, (3aalpha,4alpha,7alpha,7aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is a complex organic compound with the molecular formula C13H20O3 This compound is characterized by its unique tricyclic structure, which includes a fused indene ring system and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester typically involves multiple steps. One common method includes the hydrogenation of 1,3,4,6-tetrahydro-3a-indene-3a-carboxylic acid using a palladium catalyst. The resulting product is then esterified with 2-furanylmethanol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate
- 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester
Uniqueness
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature can influence its interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
109430-02-6 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
furan-2-ylmethyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C16H20O3/c17-15(19-10-13-3-2-8-18-13)16-7-1-4-14(16)11-5-6-12(16)9-11/h2-3,8,11-12,14H,1,4-7,9-10H2/t11-,12+,14-,16-/m1/s1 |
InChI Key |
JXLWGSLGOGXHAU-FAXLKDOZSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=CO4 |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
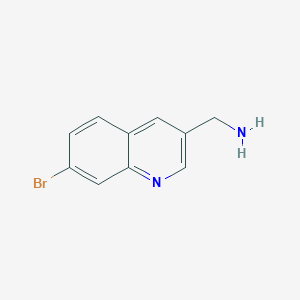
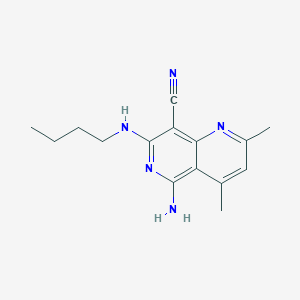
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
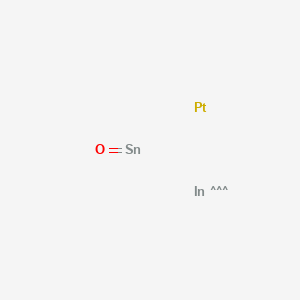
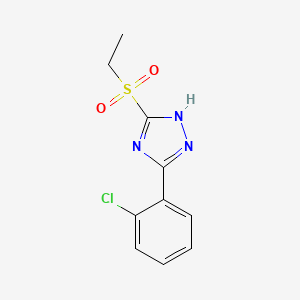
![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)
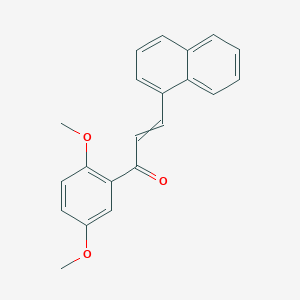
phosphane}](/img/structure/B14176014.png)
